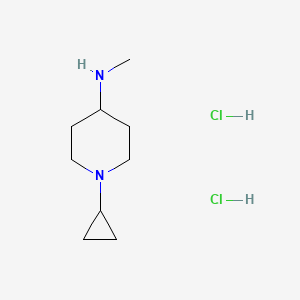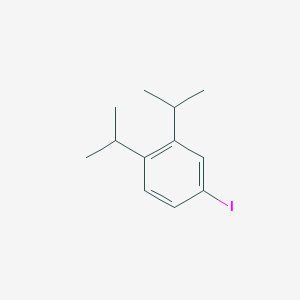
4-Iodo-1,2-bis(propan-2-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Iodo-1,2-bis(propan-2-yl)benzene is an organic compound with the molecular formula C12H17I It is characterized by the presence of an iodine atom attached to a benzene ring, which is further substituted with two isopropyl groups
Vorbereitungsmethoden
The synthesis of 4-Iodo-1,2-bis(propan-2-yl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 1,2-bis(propan-2-yl)benzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is carried out under controlled conditions to ensure the selective introduction of the iodine atom at the desired position on the benzene ring .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
4-Iodo-1,2-bis(propan-2-yl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and organolithium compounds.
Oxidation Reactions: The isopropyl groups can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4-Iodo-1,2-bis(propan-2-yl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used in the development of radiolabeled molecules for imaging studies. The iodine atom can be replaced with radioactive isotopes, enabling the tracking of biological processes.
Medicine: It has potential applications in drug development, particularly in the design of molecules with specific biological activities. Its structure can be modified to enhance its interaction with biological targets.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Iodo-1,2-bis(propan-2-yl)benzene depends on its specific applicationIn biological systems, the compound’s structure allows it to interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, van der Waals forces, and hydrophobic interactions .
Vergleich Mit ähnlichen Verbindungen
4-Iodo-1,2-bis(propan-2-yl)benzene can be compared with other similar compounds, such as:
1-Iodo-2-(propan-2-yl)benzene: This compound has only one isopropyl group, making it less sterically hindered and potentially more reactive in certain reactions.
4-Iodo-1,2-dimethylbenzene: The presence of methyl groups instead of isopropyl groups results in different chemical properties and reactivity.
4-Bromo-1,2-bis(propan-2-yl)benzene: The bromine atom is less reactive than iodine, leading to different reaction conditions and products.
Eigenschaften
Molekularformel |
C12H17I |
|---|---|
Molekulargewicht |
288.17 g/mol |
IUPAC-Name |
4-iodo-1,2-di(propan-2-yl)benzene |
InChI |
InChI=1S/C12H17I/c1-8(2)11-6-5-10(13)7-12(11)9(3)4/h5-9H,1-4H3 |
InChI-Schlüssel |
NVJMMDFJPCJEFE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(C=C(C=C1)I)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


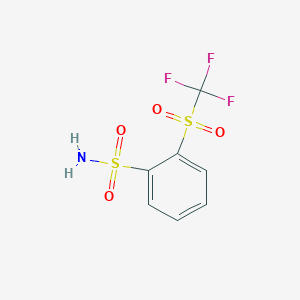
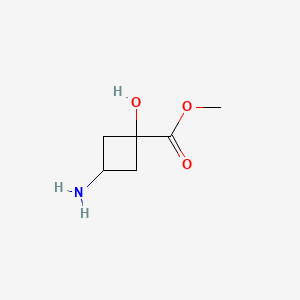
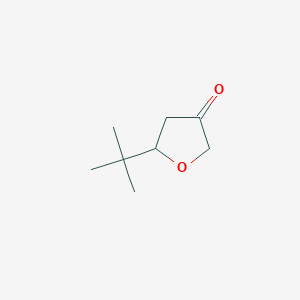
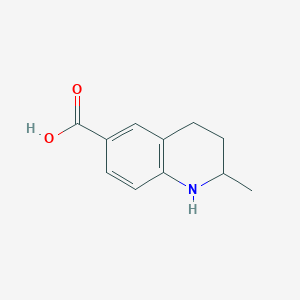
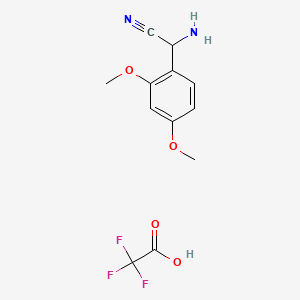
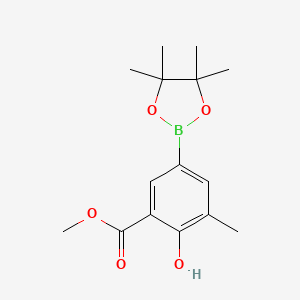
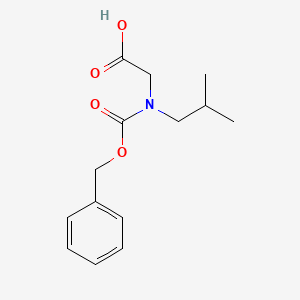
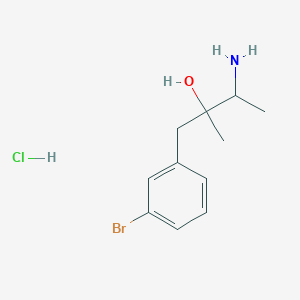
![3,9-Diazabicyclo[4.2.1]nonane](/img/structure/B13511623.png)
![(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methyl-4-[(triphenylmethyl)carbamoyl]butanoic acid](/img/structure/B13511631.png)
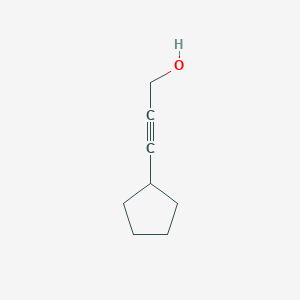
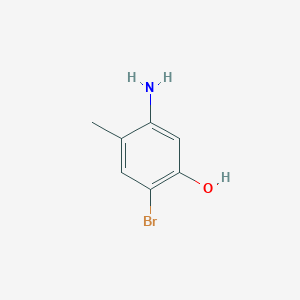
![Methyl 2-azabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13511643.png)
